molecular formula C17H20Cl2FNO3 B4100733 2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4100733
M. Wt: 376.2 g/mol
InChI Key: JZALTYGIDFYERX-UHFFFAOYSA-N
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Description

2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes chloro, fluoro, and methoxy functional groups. These groups contribute to its distinct chemical properties and reactivity.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and physicochemical properties. If it’s intended to be a drug, it might interact with specific proteins or other biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the introduction of chloro, fluoro, and methoxy groups onto a phenyl ring, followed by the formation of the ethanolamine derivative. Common synthetic routes may involve:

    Halogenation: Introduction of chloro and fluoro groups using reagents like thionyl chloride and fluorobenzene.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Amination: Formation of the ethanolamine derivative through reaction with ethylene oxide and an amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-fluorophenyl)ethanol
  • 3-Chloro-4-fluorophenol

Uniqueness

Compared to similar compounds, 2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3.ClH/c1-22-16-9-12(10-20-6-7-21)8-14(18)17(16)23-11-13-4-2-3-5-15(13)19;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZALTYGIDFYERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 6
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2-[[3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

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